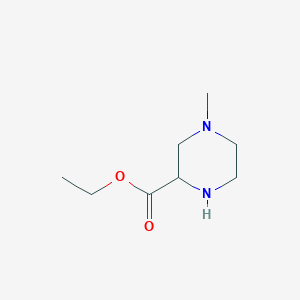

Ethyl 4-methylpiperazine-2-carboxylate

Beschreibung

Contextual Significance of the Piperazine (B1678402) Scaffold in Chemical Sciences

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov Its prevalence is due to a combination of favorable characteristics, including its solubility, basicity, chemical reactivity, and conformational properties. nih.govtandfonline.com This versatile structure is a key component in numerous therapeutic agents across a wide range of applications, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral treatments. wisdomlib.org

The two nitrogen atoms in the piperazine ring can be functionalized, allowing for the modulation of physicochemical and pharmacokinetic properties of a molecule. tandfonline.com This adaptability enables chemists to fine-tune compounds to improve their biological activity, solubility, and oral bioavailability. nih.gov The piperazine moiety can act as a linker between different pharmacophores or serve as the primary scaffold for interaction with biological targets. tandfonline.com Its structural flexibility and synthetic accessibility have made it a cornerstone in the development of new bioactive compounds. nih.govbenthamdirect.com

Overview of Ethyl 4-Methylpiperazine-2-carboxylate in Contemporary Research

This compound, with the CAS number 63285-60-9, is a specific derivative of the piperazine family. labshake.com While it is not as extensively documented in mainstream pharmaceutical applications as some other piperazine-containing drugs, it serves as a valuable building block and intermediate in organic synthesis.

Below are the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 63285-60-9 |

| Molecular Formula | C8H16N2O2 |

| Molecular Weight | 172.22 g/mol |

Data sourced from Alfa Chemistry. labshake.com

The structure features a piperazine ring with a methyl group on one nitrogen atom and an ethyl carboxylate group on a carbon atom adjacent to the other nitrogen. This arrangement of functional groups provides multiple reactive sites for further chemical modifications, making it a useful precursor in the synthesis of more complex molecules. Research involving this compound often falls within the broader exploration of piperazine derivatives for various biological activities.

Research Landscape and Emerging Trends for this compound and its Analogues

The research landscape for piperazine derivatives, including analogues of this compound, is dynamic and expanding. A significant trend is the exploration of C-H functionalization of the piperazine ring, moving beyond traditional modifications at the nitrogen positions. mdpi.com This approach allows for greater structural diversity and the creation of novel chemical entities. mdpi.com

Researchers are actively synthesizing and evaluating piperazine-2-carboxylic acid derivatives for a range of potential therapeutic applications. For instance, studies have explored their use as nanocarriers for drug delivery and in the development of inhibitors for enzymes like soluble epoxide hydrolase. nih.govacgpubs.org The synthesis of various piperazine amides and esters is a common strategy to create libraries of compounds for biological screening. acgpubs.org

Furthermore, research into piperazine-containing compounds extends to their potential antimicrobial and antioxidant activities. researchgate.net The development of efficient synthetic routes, such as those starting from pyrazine-2-carboxylic acid, continues to be an area of interest to facilitate the production of these complex molecules. connectjournals.com The overarching trend is to leverage the versatile piperazine scaffold to design novel compounds with tailored biological activities for a wide array of diseases. researchgate.netmuseonaturalistico.it

Scope and Objectives of the Academic Research Outline

The objective of this article is to provide a focused and scientifically grounded overview of this compound. It begins by establishing the importance of the broader piperazine scaffold in chemical and medicinal sciences. The subsequent sections aim to detail the specific characteristics of this compound and to situate it within the current research landscape. By examining emerging trends and the study of its analogues, this outline serves to highlight the compound's role as a key intermediate and a subject of ongoing scientific inquiry. The content is strictly confined to the chemical and research aspects of the compound, without delving into clinical or toxicological data.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-methylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUYOQHZQCEQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502506 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63285-60-9 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Methylpiperazine 2 Carboxylate and Its Derivatives

Direct Synthetic Routes to the Ethyl 4-Methylpiperazine-2-carboxylate Core

Direct synthesis of the this compound core can be accomplished through several straightforward chemical transformations. These methods focus on building the molecule from precursor compounds through esterification, alkylation, or multi-step sequences.

Esterification Approaches (e.g., from 4-Methylpiperazine-2-carboxylic Acid Precursors)

One of the most direct methods for synthesizing this compound is through the esterification of 4-methylpiperazine-2-carboxylic acid. nih.gov This classic transformation, often referred to as Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com

A typical procedure involves the hydrolysis of a precursor like 4-methyl-2-cyanopiperidine with hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified using ethanol to produce the ethyl ester hydrochloride salt. google.com The use of thionyl chloride in methanol (B129727) is another effective method for the esterification of related pyrazine-2-carboxylic acid, which can then be hydrogenated to the piperazine (B1678402) derivative. connectjournals.com

| Precursor | Reagents | Product | Reference |

| 4-Methyl-2-piperidinecarboxylic acid hydrochloride | Ethanol, Acid catalyst | This compound hydrochloride | google.com |

| Pyrazine-2-carboxylic acid | Thionyl chloride, Methanol | Methyl pyrazine-2-carboxylate | connectjournals.com |

Alkylation Strategies on Piperazine Ring Systems (e.g., Reductive Alkylation)

Alkylation strategies provide another versatile route to this compound and its derivatives. These methods often involve the N-alkylation of a pre-existing piperazine ring. For instance, N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate (B8525525) is a documented method for synthesizing related compounds. mdpi.com

Reductive amination is a powerful tool for introducing substituents onto the piperazine nitrogen. For example, the synthesis of abemaciclib, a CDK 4/6 inhibitor, involves the reductive amination of 6-bromonicotinaldehyde (B16785) with N-ethylpiperazine. mdpi.com This type of reaction can be adapted to introduce the methyl group at the N4 position of a piperazine-2-carboxylate precursor.

| Piperazine Precursor | Alkylating/Acylating Agent | Reaction Type | Product Derivative |

| 4-(4-chlorophenyl)piperazine | Ethyl 2-bromo-2-methylpropanoate | N-alkylation | 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester |

| N-ethylpiperazine | 6-bromonicotinaldehyde | Reductive amination | Precursor to Abemaciclib |

Multi-Step Approaches from Precursor Molecules (e.g., Oxidation-Reduction from Picoline Derivatives)

Multi-step synthetic sequences starting from readily available precursors like picoline derivatives are also employed. A notable example is the synthesis of 4-methyl piperidine-2-carboxylic acid, ethyl ester hydrochloride from 4-picoline-2-carboxylic acid, ethyl ester. google.com This process involves the oxidation of the starting material to its N-oxide using a catalyst like phosphomolybdic acid and hydrogen peroxide. Subsequent reduction of the N-oxide in methanol or ethanol yields the desired product. google.com

Another approach begins with pyrazine-2-carboxylic acid, which undergoes esterification, followed by hydrogenation to form the piperazine ring, and then a final esterification to yield 1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate. connectjournals.com

Advanced Synthetic Strategies for Stereochemical Control

Achieving specific stereochemistry in the final product is crucial for many pharmaceutical applications. Advanced synthetic strategies have been developed to control the stereochemical outcome during the synthesis of piperazine derivatives.

Chiral Synthesis and Stereoselective Alkylation of Piperazine Derivatives

The asymmetric synthesis of piperazine derivatives can be achieved through various methods, including the use of chiral starting materials or chiral catalysts. nih.gov One common approach is the reduction of a chiral keto- or diketopiperazine precursor. nih.gov Asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been shown to produce highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.govrsc.org

Stereoselective alkylation of chiral 2-methyl-4-protected piperazines using an inorganic base has also been reported to yield products with high stereochemical purity. google.com The stereoselectivity of the alkylation of 3-substituted-2-oxopiperazines is influenced by a balance between sterical hindrance and the conformation of the piperazine ring. benjamin-bouvier.fr

| Strategy | Key Features | Outcome |

| Asymmetric Pd-catalyzed decarboxylative allylic alkylation | Use of differentially N-protected piperazin-2-ones | Highly enantioenriched tertiary piperazin-2-ones |

| Stereoselective alkylation | Use of chiral 2-methyl-4-protected piperazines and an inorganic base | High stereochemical purity |

| Reduction of chiral precursors | Starting from chiral keto- or diketopiperazines | Chiral piperazines |

Regioselective Functionalization of the Piperazine Moiety

Regioselective functionalization allows for the specific modification of one position on the piperazine ring over others. This is particularly important when multiple reactive sites are present. The functionalization of piperazines can be directed to either the nitrogen or carbon atoms.

Direct C-H functionalization of piperazines is an attractive method for introducing substituents onto the carbon backbone of the ring. nih.gov Various approaches, including α-lithiation trapping, transition-metal-catalyzed α-C–H functionalizations, and photoredox catalysis, have been developed. nih.govmdpi.com For instance, photoredox catalysis can be used for the C-H arylation of N-Boc piperazines. mdpi.comencyclopedia.pub

The regioselectivity of Negishi coupling of α-zincated Boc-piperidine can be controlled by the choice of phosphine (B1218219) ligands to favor either C2 or C3 arylation. researchgate.net While this example is for piperidine (B6355638), similar principles can be applied to piperazine systems to achieve regioselective C-H functionalization.

| Method | Key Aspect | Application |

| Photoredox Catalysis | Direct C-H activation | α-arylation of N-Boc piperazines |

| α-Lithiation Trapping | Use of strong bases and electrophiles | Asymmetric functionalization |

| Ligand-Controlled Negishi Coupling | Choice of phosphine ligand | Regiodivergent functionalization |

Application of Protective Groups in Targeted Synthesis

In the multi-step synthesis of complex molecules like this compound, which contains multiple reactive sites (a secondary amine, a tertiary amine, and an ester), the use of protecting groups is a critical strategy to achieve regioselectivity and prevent unwanted side reactions. organic-chemistry.org A protecting group temporarily masks a functional group to decrease its reactivity, allowing chemical modifications to be performed on other parts of the molecule. organic-chemistry.org

The secondary amine in the piperazine ring is a primary site for protection. By converting this nucleophilic amine into a less reactive derivative, such as a carbamate (B1207046), chemists can prevent it from interfering with reactions targeting other functional groups. organic-chemistry.org The choice of protecting group is crucial; it must be stable under the subsequent reaction conditions and easily removable in a later step without affecting the rest of the molecule. organic-chemistry.org This strategy of using different classes of protecting groups that can be removed under distinct conditions (e.g., one acid-labile and one base-labile) is known as an orthogonal protection strategy. organic-chemistry.org

Table 1: Common Protecting Groups for Amine Functionalities

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | C₅H₉O₂- | Acidic media (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | C₈H₇O₂- | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Basic conditions (e.g., piperidine) |

| Acetyl | Ac | CH₃CO- | Acid or base hydrolysis |

| Benzoyl | Bz | C₆H₅CO- | Strong acid or base hydrolysis |

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound and its derivatives on both laboratory and industrial scales hinges on the careful optimization of reaction conditions. This involves a systematic study of catalysts, solvents, and other reaction parameters to maximize yield, purity, and efficiency while minimizing costs and environmental impact.

Catalysts play a pivotal role in many synthetic routes leading to heterocyclic compounds. In the synthesis of related piperidine structures, for example, phosphomolybdic acid has been employed as a catalyst to activate hydrogen peroxide, thereby increasing the activity of the oxidizing agent, reducing its required amount, and improving the reaction yield. google.com

For reactions involving the formation of N-arylpiperazines, a common modification of the piperazine core, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are frequently used. mdpi.com The choice of the palladium precursor, the phosphine ligand, and the base can dramatically influence the reaction's efficiency, yield, and the range of applicable substrates. Careful optimization of this catalytic system is often required to achieve high yields and prevent the formation of impurities. mdpi.com

Table 2: Influence of Catalyst Systems in Related Heterocyclic Syntheses

| Catalyst Type | Example | Application | Potential Influence |

|---|---|---|---|

| Acid Catalyst | Phosphomolybdic Acid | Oxidation reactions | Increases oxidant activity, improves yield. google.com |

| Transition Metal | Palladium complexes (e.g., with Buchwald-Hartwig ligands) | N-Aryl bond formation | High yields and selectivity, but sensitive to ligand and base choice. mdpi.com |

| Lewis Acid | Titanium(IV) isopropoxide | Amidation reactions | Catalyzes direct amide formation from carboxylic acids. diva-portal.org |

| Dehydrating Agent | Thionyl Chloride (SOCl₂) | Esterification of carboxylic acids | Facilitates ester formation from the corresponding acid and alcohol. chemicalbook.com |

The choice of solvent is a critical parameter that can significantly affect reaction rates, equilibria, and selectivity. researchgate.net In the synthesis of related piperidine esters, various solvents and solvent mixtures are employed. For instance, esterification of the carboxylic acid precursor is often carried out in an excess of the corresponding alcohol (e.g., absolute ethanol), which serves as both reactant and solvent. google.com The reaction of amines with carbon dioxide shows strong solvent dependency; protic solvents like methanol can lead to mixtures of carbamates and carbonates, while aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) favor the formation of the carbamic acid. mdpi.com

Other parameters must also be precisely controlled.

Temperature: Many reactions, such as esterification with thionyl chloride, require an initial cooling phase (e.g., 0-10 °C) during reagent addition, followed by heating to reflux for several hours to drive the reaction to completion. chemicalbook.comgoogle.com

Time: Reaction times are determined by monitoring the consumption of starting materials, often using techniques like Thin Layer Chromatography (TLC). For instance, a hydrolysis step might require 5 hours, while an esterification could run for 5-6 hours. google.com

Stoichiometry: The molar ratios of reactants are carefully controlled to maximize the formation of the desired product and minimize side reactions. For example, in an esterification, a significant excess of the alcohol or a dehydrating agent may be used to shift the equilibrium towards the product. chemicalbook.com

Table 3: Effect of Reaction Parameters on Synthesis

| Parameter | Example Condition | Potential Effect |

|---|---|---|

| Solvent | Ethanol, Dichloromethane (DCM), Methyl tert-butyl ether (MTBE) | Influences solubility of reactants and intermediates, affecting reaction rate and product isolation. google.com |

| Temperature | Cooling to 0 °C, followed by reflux | Controls reaction rate and selectivity; prevents decomposition of sensitive intermediates. chemicalbook.com |

| Time | 5-6 hours | Ensures reaction goes to completion; longer times may lead to side products. google.com |

| Stoichiometry | Excess thionyl chloride for esterification | Drives equilibrium towards the desired product. google.com |

Purification is a crucial step in any synthetic sequence to ensure that intermediates are of sufficient purity for subsequent steps and that the final product meets required specifications. A variety of standard laboratory techniques are employed.

Extraction: Liquid-liquid extraction is commonly used to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. For example, after neutralizing a reaction mixture, the product can be extracted into an organic solvent like dichloromethane, washed with brine to remove inorganic salts, and then dried over an anhydrous drying agent like sodium sulfate. google.com

Recrystallization: This technique is used to purify solid compounds. The crude solid is dissolved in a hot solvent or solvent mixture (e.g., petrol ether/ethyl acetate) and allowed to cool slowly. google.com The desired compound forms pure crystals, while impurities remain in the mother liquor. google.com

Pulping/Trituration: This method involves suspending a crude solid in a solvent in which the desired product is poorly soluble, while impurities are more soluble. Stirring or "pulping" the mixture washes the impurities away, and the purified solid can be collected by filtration. A mixed solvent of methyl tert-butyl ether and ethanol has been used for this purpose in a related synthesis. google.com

Table 4: Common Purification Techniques

| Technique | Description | Example Application |

|---|---|---|

| Extraction | Separation based on differential solubility between two immiscible liquids. | Isolating trans-4-methyl-2-ethyl piperidinecarboxylate from an aqueous solution using dichloromethane. google.com |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Purifying 4-picoline-2-carboxylic acid ethyl ester oxynitride from a petrol ether/ethyl acetate (B1210297) mixture. google.com |

| Pulping (Mashing) | Suspending a solid in a solvent to dissolve and remove impurities. | Removing a cis-isomer by pulping with a methyl tert-butyl ether and ethanol mixture to isolate the trans-isomer. google.com |

| Distillation | Separation of liquids based on boiling point differences, often under reduced pressure to lower the boiling point. | Removing solvents like ethanol or hydrochloric acid from a reaction mixture. google.com |

Derivatization Strategies of this compound

The ethyl carboxylate group of the title compound is a versatile functional handle that allows for a wide range of derivatization strategies. These transformations can be used to synthesize libraries of related compounds for further research or to introduce new functionalities.

Amidation: The conversion of the ethyl ester to a variety of amide derivatives is a common and important transformation. This can be achieved through several methods. One approach is a two-step process involving the hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a desired amine. This coupling is typically mediated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govsemanticscholar.org Alternatively, direct amidation of the carboxylic acid can be catalyzed by Lewis acids like titanium(IV) chloride (TiCl₄) or niobium(V) oxide (Nb₂O₅). nih.govresearchgate.net Direct aminolysis of the ester, while often more challenging, can also be performed, sometimes under catalytic conditions, to form the amide in a single step. mdpi.com

Table 5: Selected Reagents for Amide Formation from Carboxylic Acids/Esters

| Reagent/Catalyst | Role | Typical Conditions |

|---|---|---|

| EDC / HOAt | Coupling agents | Activate the carboxylic acid for reaction with an amine. nih.gov |

| TiCl₄ | Lewis acid catalyst | Mediates direct condensation of carboxylic acids and amines. nih.gov |

| Nb₂O₅ | Heterogeneous Lewis acid catalyst | Reusable catalyst for direct amidation. researchgate.net |

| Thionyl Chloride (SOCl₂) | Activating agent | Converts carboxylic acid to a highly reactive acyl chloride intermediate. diva-portal.org |

Reduction to Alcohol: The ester functionality can be readily reduced to a primary alcohol, yielding (4-methylpiperazin-2-yl)methanol. This transformation is a fundamental conversion in organic synthesis. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) are highly effective for this purpose. libretexts.org Milder reagents can also be employed. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃/THF), are particularly useful as they can selectively reduce carboxylic acids and esters without affecting many other functional groups. libretexts.orgresearchgate.net Another modern approach involves the catalytic hydrosilylation of the ester using a silane (B1218182) reducing agent in the presence of a transition metal catalyst, such as a manganese(I) complex, which offers a milder alternative to traditional metal hydrides. nih.gov

Table 6: Reagents for the Reduction of Esters to Alcohols

| Reducing Agent | Abbreviation | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous THF or Et₂O | Very strong, unselective; reduces most carbonyl functionalities. libretexts.org |

| Sodium Borohydride | NaBH₄ | Protic solvents (e.g., EtOH, MeOH) | Milder than LiAlH₄; typically does not reduce esters unless activated or under harsh conditions. researchgate.net |

| Borane-Tetrahydrofuran Complex | BH₃·THF | Anhydrous THF | Highly effective for esters and carboxylic acids; chemoselective. libretexts.org |

| Phenylsilane / [MnBr(CO)₅] | PhSiH₃ / Mn(I) catalyst | 2-MTHF, 80 °C | Catalytic method, offers good functional group tolerance. nih.gov |

Alkylation and Acylation at Piperazine Nitrogen Atoms

The piperazine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are central to numerous pharmaceuticals. The reactivity of the nitrogen atoms within the piperazine core allows for extensive functionalization, enabling the modulation of a compound's physicochemical and pharmacological properties. In this compound, the two nitrogen atoms, designated N-1 and N-4, exhibit distinct reactivity profiles. The N-4 position is a tertiary amine due to the presence of a methyl group, while the N-1 position is a secondary amine, making it the primary site for electrophilic attack in alkylation and acylation reactions.

Alkylation Reactions

N-alkylation of the piperazine ring is a fundamental transformation for creating diverse derivatives. This can be achieved through several methods, with the choice of reagent and conditions influencing the outcome.

Reaction with Alkyl Halides: The most direct method for N-alkylation involves the reaction of the secondary amine at the N-1 position with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The reaction of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate in the presence of cesium carbonate and sodium iodide serves as a pertinent example of this type of transformation, yielding the N-alkylated product in high yield. mdpi.com Similarly, N-alkylation has been used in the synthesis of various pharmaceutical agents, where a piperazine nitrogen is reacted with reactive alkyl halides like benzyl (B1604629) bromide or bromoacetyl derivatives. mdpi.com

Reductive Amination: An alternative route to N-alkylation is reductive amination. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine. This method was employed in the synthesis of CXCR4 antagonists, where a secondary amine was reacted with Boc-protected piperazinyl aldehydes, followed by removal of the protecting group. nih.gov

The table below summarizes representative conditions for the N-alkylation of piperazine derivatives, which are applicable to this compound.

| Alkylating Agent | Reagents and Conditions | Expected Product at N-1 | Reference |

| Alkyl Bromide (R-Br) | K₂CO₃ or Cs₂CO₃, Solvent (e.g., DMF, DMSO), Room Temp to 80°C | 1-Alkyl-4-methylpiperazine-2-carboxylate | mdpi.commdpi.com |

| Aldehyde (R-CHO) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) | 1-Alkyl-4-methylpiperazine-2-carboxylate | nih.gov |

| Michael Acceptor | Acridinium photocatalyst, Solvent (e.g., MeCN) | 1-(3-Oxoalkyl)-4-methylpiperazine-2-carboxylate | mdpi.com |

Acylation Reactions

N-acylation introduces an acyl group onto the N-1 nitrogen, forming an amide linkage. This transformation is crucial for synthesizing a wide array of bioactive molecules and can significantly alter the electronic and steric properties of the piperazine moiety.

Reaction with Acyl Chlorides and Anhydrides: The most common method for N-acylation involves the use of highly reactive acylating agents such as acyl chlorides or anhydrides. The reaction typically proceeds readily in the presence of a base like triethylamine to scavenge the HCl or carboxylic acid byproduct. This strategy has been used to prepare 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists and various other N-acyl piperazine derivatives. nih.gov

Amide Coupling with Carboxylic Acids: Direct coupling of the piperazine N-1 amine with a carboxylic acid provides a versatile route to N-acyl derivatives. This reaction requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include N,N'-carbonyldiimidazole (CDI), which reacts with the carboxylic acid to form a reactive acyl-imidazole intermediate that then readily undergoes nucleophilic attack by the piperazine nitrogen. google.com This method is advantageous as it avoids the preparation of sensitive acyl chlorides. In one study, oleanonic or ursonic acids were converted to their acid chlorides and subsequently reacted with N-ethyl-piperazine to form the corresponding amides in high yields. nih.gov

Acylation with Esters: Esters can also serve as acylating agents, particularly in the presence of a catalyst. For instance, acetic acid has been shown to catalyze the N-acetylation of various amines using ethyl acetate as both the acyl source and solvent. rsc.org

The following table details common conditions for the N-acylation of piperazine derivatives, which can be applied to this compound.

| Acylating Agent | Reagents and Conditions | Expected Product at N-1 | Reference |

| Acyl Chloride (R-COCl) | Triethylamine (Et₃N), Solvent (e.g., DCM, THF), 0°C to Room Temp | 1-Acyl-4-methylpiperazine-2-carboxylate | nih.govnih.gov |

| Carboxylic Acid (R-COOH) | Coupling Agent (e.g., CDI, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | 1-Acyl-4-methylpiperazine-2-carboxylate | google.com |

| Ester (e.g., Ethyl Acetate) | Acetic Acid (cat.), 80-120°C | 1-Acetyl-4-methylpiperazine-2-carboxylate | rsc.org |

Chemical Reactivity and Transformational Chemistry of Ethyl 4 Methylpiperazine 2 Carboxylate

Reactions Involving the Ester Functionality

The ester group at the C2 position of the piperazine (B1678402) ring is a primary site for chemical modification. Key transformations include hydrolysis, amidation, and reduction.

Hydrolysis Pathways

The ethyl ester of Ethyl 4-methylpiperazine-2-carboxylate can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 4-methylpiperazine-2-carboxylic acid. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis : This process typically involves heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and to drive it towards completion, an excess of water (from the dilute acid) is used. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Alkaline Hydrolysis (Saponification) : A more common and often irreversible method is hydrolysis using a dilute alkali, like sodium hydroxide (B78521) solution. chemguide.co.uk The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This process is generally more efficient as the final product is a carboxylate salt, which is deprotonated and less susceptible to the reverse reaction. nih.gov Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. chemguide.co.uk

Table 1: Comparison of Hydrolysis Pathways

| Condition | Catalyst | Key Features | Initial Product |

|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl | Reversible; requires excess water to drive to completion. chemguide.co.uk | Carboxylic Acid & Ethanol (B145695) |

| Alkaline | NaOH or KOH | Irreversible; generally faster and leads to more complete reaction. chemguide.co.uknih.gov | Carboxylate Salt & Ethanol |

Amine Coupling and Amidation Reactions

The carboxylic acid obtained from hydrolysis, or the ester itself, can be converted into a wide array of amides through coupling reactions with primary or secondary amines. These reactions are fundamental in medicinal chemistry for synthesizing complex molecules. growingscience.comnih.gov The formation of an amide bond typically requires the activation of the carboxylic acid. nih.gov

Commonly used coupling agents include:

Carbodiimides : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govmdpi.comresearchgate.net These additives help to form a more reactive intermediate and suppress side reactions. nih.gov

Uronium/Phosphonium Salts : Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provide high yields and are effective even for coupling challenging or electron-deficient amines. growingscience.comorganic-chemistry.org

The general procedure involves activating the carboxylic acid (derived from this compound) with the coupling agent and then adding the desired amine. growingscience.comnih.gov A weak base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is often added to neutralize any acids formed during the reaction. nih.govnih.gov

Reduction to Alcohol and Subsequent Transformations (e.g., to Aldehyde, Imidazoline)

The ester functionality can be reduced to a primary alcohol, (4-methylpiperazin-2-yl)methanol. This transformation is a crucial step for accessing other functional groups.

Reduction to Alcohol : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used to reduce esters to primary alcohols. psu.edu The reaction is carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Oxidation to Aldehyde : The resulting primary alcohol can be carefully oxidized to the corresponding aldehyde, 4-methylpiperazine-2-carbaldehyde. A common method for this is the Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine. psu.edu This method is valued for its mild conditions.

Formation of Imidazolines : The aldehyde is a versatile intermediate for constructing other heterocyclic systems. For example, it can be reacted with ammonia (B1221849) and glyoxal (B1671930) to synthesize 2-(4-methylpiperazin-2-yl)-1H-imidazole derivatives. psu.edu Alternatively, reaction with ethylenediamine (B42938) can yield 2-imidazolines. organic-chemistry.org Various reagents, including iodine, hydrogen peroxide, or tert-butyl hypochlorite, can facilitate this cyclization. organic-chemistry.orgresearchgate.net

Table 2: Transformational Sequence from Ester to Imidazoline

| Step | Reaction | Typical Reagents | Product |

|---|---|---|---|

| 1 | Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) psu.edu | (4-Methylpiperazin-2-yl)methanol |

| 2 | Alcohol Oxidation | Swern Oxidation (DMSO, oxalyl chloride, Et₃N) psu.edu | 4-Methylpiperazine-2-carbaldehyde |

| 3 | Imidazoline Synthesis | Ethylenediamine and an oxidant (e.g., I₂, H₂O₂) organic-chemistry.org | 2-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylpiperazine |

Reactivity at the Piperazine Nitrogen Atoms

The piperazine ring in this compound contains two nitrogen atoms. The N4-nitrogen is a tertiary amine due to the methyl substituent, while the N1-nitrogen is a secondary amine. The lone pair of electrons on the N1-nitrogen makes it nucleophilic and thus a key site for further functionalization.

Nucleophilic Substitution Reactions

The secondary amine at the N1 position can act as a potent nucleophile, readily participating in nucleophilic substitution reactions. researchgate.net It can attack a variety of electrophilic carbon atoms, displacing a leaving group. For instance, piperazine derivatives are known to react with activated aryl halides, such as pentafluoropyridine, where the piperazine nitrogen displaces a fluorine atom. researchgate.net This reactivity is fundamental to the synthesis of many pharmaceutical compounds where a piperazine ring is linked to another aromatic or heteroaromatic system. mdpi.comresearchgate.net The reaction often proceeds under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. researchgate.net

N-Alkylation and N-Acylation Reactions

The nucleophilic character of the N1-nitrogen is most commonly exploited in N-alkylation and N-acylation reactions. researchgate.netresearchgate.net

N-Alkylation : This reaction involves treating this compound with an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) or other alkylating agents. nih.gov The reaction typically occurs in the presence of a base (like potassium carbonate or sodium hydride) to scavenge the acid byproduct and maintain the nucleophilicity of the nitrogen. nih.gov This allows for the introduction of a wide variety of alkyl or arylmethyl groups at the N1 position. psu.edu

N-Acylation : This involves the reaction of the N1-nitrogen with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form an amide bond. researchgate.net These reactions are usually rapid and are often carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated when using acyl chlorides. mdpi.com N-acylation is a key strategy in drug synthesis to introduce specific pharmacophoric groups. mdpi.com

Influence of Substituents on Reaction Pathways and Selectivity

The chemical reactivity of this compound is fundamentally governed by the electronic and steric interplay of its three key structural features: the piperazine ring, the N4-methyl substituent, and the C2-ethyl carboxylate substituent. These groups dictate the nucleophilicity and basicity of the nitrogen atoms and control the reactivity of the ring's carbon-hydrogen (C-H) bonds. Their combined influence determines the regioselectivity and stereoselectivity of transformational reactions, allowing for controlled functionalization of the piperazine scaffold. While direct studies on this specific molecule are limited, a comprehensive understanding of its reactivity can be extrapolated from established principles in piperazine chemistry and related N-heterocyclic systems. mdpi.comnih.gov

The presence of a second nitrogen atom in the piperazine ring introduces complexities not seen in simpler analogues like piperidine (B6355638), often leading to side reactions or inhibition of catalytic systems. nsf.govencyclopedia.pub Therefore, the nature and position of substituents are critical in directing reaction outcomes.

Influence of the N4-Methyl Group

The methyl group at the N4 position is a tertiary amine, which has several significant consequences for the molecule's reactivity.

Electronic Effects : As an alkyl group, the methyl substituent has a weak electron-donating inductive effect. This slightly increases the electron density of the piperazine ring and influences the basicity of the distal N1 nitrogen. However, the N4 nitrogen itself, being a tertiary amine, is sterically hindered and less nucleophilic than the secondary N1 amine. This electronic difference is a key factor in directing reactions.

Steric Effects : While relatively small, the methyl group provides steric bulk at the N4 position, influencing the conformational equilibrium of the six-membered ring and potentially directing the approach of reagents to other sites on the molecule.

Reaction Pathway Control : The most significant impact of the N4-methyl group is the definitive control over N-functionalization reactions. Since the N4 nitrogen is already alkylated, it cannot undergo further substitution reactions like acylation or alkylation. Consequently, such reactions are directed exclusively to the N1 nitrogen, ensuring high regioselectivity. This is a common strategy employed in the synthesis of complex pharmaceutical molecules containing a piperazine core, where sequential and controlled functionalization of the two nitrogen atoms is required. mdpi.com

Influence of the C2-Ethyl Carboxylate Group

The ethyl carboxylate group at the C2 position exerts a powerful, localized influence on the reactivity of the adjacent atoms.

Electronic Effects : The ester is a strong electron-withdrawing group (EWG). This has two primary effects:

It significantly reduces the basicity and nucleophilicity of the adjacent N1 nitrogen atom through a negative inductive effect (-I). This deactivation means that reactions at N1 may require more forcing conditions or highly reactive electrophiles compared to a piperazine lacking this substituent.

It increases the acidity of the proton at the C2 position (the α-proton). This makes the C2 carbon susceptible to deprotonation by strong bases, such as organolithium reagents, creating a nucleophilic carbanion. nih.gov

Steric Effects : The ethyl carboxylate group is sterically demanding. Its presence hinders the approach of reagents to both the N1 nitrogen and the C2 and C3 positions of the ring. This steric hindrance can be leveraged to control the stereoselectivity of reactions, as incoming reagents will preferentially attack from the less hindered face of the molecule, opposite to the ester group.

Pathway Direction and Selectivity : The C2-ester is a powerful directing group for C-H functionalization. The acidification of the C2-proton provides a highly regioselective pathway for introducing a wide variety of substituents. This is typically achieved through deprotonation (lithiation) followed by quenching with an electrophile. nih.govwhiterose.ac.uk This method contrasts with other C-H functionalization pathways, such as those involving radical intermediates or transition-metal catalysis, which may be disfavored at the electron-deficient C2 position.

The table below summarizes the expected influence of each substituent on the primary reactive sites of the molecule.

| Reactive Site | Influence of N4-Methyl Group | Influence of C2-Ethyl Carboxylate Group | Combined Effect & Predicted Reactivity |

|---|---|---|---|

| N1 Nitrogen | Directs N-functionalization to this site (regioselective control). | Deactivates via electron-withdrawal (reduces nucleophilicity). | Exclusive site for N-alkylation/acylation, but requires forcing conditions. |

| N4 Nitrogen | Tertiary amine; unreactive to further alkylation/acylation. | Minimal direct electronic effect. | Generally unreactive, except for potential oxidation. |

| C2-H Bond | Minimal direct electronic effect. | Acidified by electron-withdrawing ester group. | Primary site for deprotonation-alkylation (directed lithiation). |

| C3/C5-H Bonds | Site of potential β-C-H functionalization. researchgate.net | Sterically hindered by adjacent C2-ester. | Potential sites for functionalization under specific catalytic conditions. |

| C6-H Bond | Activated α-position to N1. | Minimal direct electronic effect. | Less reactive than C2-H for deprotonation due to lack of adjacent EWG. |

Synergistic Effects on Reaction Pathways

The combined influence of the N4-methyl and C2-ethyl carboxylate groups allows for highly selective and predictable transformations.

N1-Functionalization : A reaction such as N-acylation or N-alkylation would proceed selectively at the N1 position. However, the deactivating effect of the C2-ester must be overcome. This might involve using a strong base to deprotonate the N1-H first, followed by the addition of the electrophile.

α-C-H Functionalization : The presence of the C2-ester strongly favors functionalization at the C2 position via deprotonation. Research on N-Boc protected piperazines has shown that direct, diamine-free lithiation can be achieved, allowing for the introduction of various electrophiles at the α-carbon. nih.gov The N4-methyl group in this compound would likely be compatible with these conditions, leading to regioselective C2-functionalization.

The following table presents data from a study on the directed lithiation of N-Boc-N'-substituted piperazines, which serves as an analogue for predicting the behavior of this compound. The yields demonstrate the feasibility of α-functionalization directed by a carbamate (B1207046) group, similar in electronic effect to the target molecule's ester.

| Electrophile (E+) | Product (after trapping) | Yield (%) |

|---|---|---|

| TMSCl | N-Boc-N'-benzyl-2-(trimethylsilyl)piperazine | 85% |

| MeO₂CCl | Methyl 4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylate | 62% |

| DMF | N-Boc-N'-benzyl-2-formylpiperazine | 72% |

| Ph₂CO | N-Boc-N'-benzyl-2-(hydroxydiphenylmethyl)piperazine | 81% |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For Ethyl 4-methylpiperazine-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl ester, the N-methyl group, and the piperazine (B1678402) ring protons would be observed.

The ethyl group would present as a quartet and a triplet. The quartet, arising from the methylene (B1212753) protons (-CH₂-), would appear downfield due to the deshielding effect of the adjacent oxygen atom. These protons are coupled to the three protons of the methyl group (-CH₃), which would appear as a triplet further upfield.

The N-methyl group protons (-NCH₃) would appear as a singlet, as they are not coupled to any neighboring protons. The protons on the piperazine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. These would appear as a series of multiplets in the aliphatic region of the spectrum. The proton at the C2 position, being attached to a chiral center and adjacent to the ester group, would have a distinct chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₂- | ~4.1-4.2 | Quartet (q) |

| Ethyl -CH₃ | ~1.2-1.3 | Triplet (t) |

| N-CH₃ | ~2.3 | Singlet (s) |

| Piperazine Ring Protons | ~2.0-3.5 | Multiplets (m) |

| H-2 (Piperazine Ring) | ~3.3-3.6 | Multiplet (m) |

Carbon (¹³C) NMR and DEPT for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group would be the most downfield signal, typically appearing around 170-175 ppm. The methylene carbon of the ethyl group would be found around 60 ppm, while the methyl carbon would be significantly more upfield, around 14 ppm. The carbons of the piperazine ring would resonate in the 40-60 ppm range, with the C2 carbon being deshielded by the ester group. The N-methyl carbon would also appear in this region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons. Quaternary carbons, such as the carbonyl carbon, are not observed in DEPT spectra. This technique is crucial for the unambiguous assignment of the carbon signals in the piperazine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Signal |

| C=O (Ester) | ~172 | Absent |

| Ethyl -CH₂- | ~61 | Negative |

| C2 (Piperazine Ring) | ~58 | Positive (CH) |

| Piperazine Ring -CH₂- | ~45-55 | Negative |

| N-CH₃ | ~46 | Positive |

| Ethyl -CH₃ | ~14 | Positive |

Two-Dimensional NMR Techniques for Complete Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for the complete and unambiguous assignment of all proton and carbon signals.

A COSY spectrum reveals correlations between protons that are coupled to each other. This would allow for the mapping of the proton-proton connectivity within the piperazine ring and the ethyl group. For example, the correlation between the quartet and triplet of the ethyl group would be clearly visible.

An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This experiment is invaluable for definitively linking the proton signals to their corresponding carbon signals, confirming the assignments made from the one-dimensional spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of the compound. For this compound (C₈H₁₆N₂O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. beilstein-journals.org In ESI-MS, the sample is introduced as a solution, and the ionization process typically results in the formation of a protonated molecule, [M+H]⁺. beilstein-journals.org The mass spectrum would show a prominent peak corresponding to the mass of the molecule plus the mass of a proton. This allows for the straightforward determination of the molecular weight of the compound. Fragmentation is generally minimal with ESI, which simplifies the interpretation of the spectrum for molecular weight determination. beilstein-journals.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Information Obtained |

| HRMS | [M+H]⁺ | Calculated Exact Mass | Elemental Composition |

| ESI-MS | [M+H]⁺ | Nominal Mass + 1 | Molecular Weight |

Fragmentation Analysis for Structural Confirmation

Mass spectrometry provides critical information regarding a molecule's mass and its fragmentation pattern, which serves as a molecular fingerprint. In the analysis of this compound, electron ionization (EI) or electrospray ionization (ESI) would be utilized to generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺).

The subsequent fragmentation of this parent ion is predictable based on the compound's structure. Key fragmentation pathways would involve the cleavage of the ester group and ruptures within the piperazine ring. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions observed in the mass spectrum.

Expected Fragmentation Patterns for this compound:

| Fragment Ion Description | Plausible m/z Value | Structural Deduction |

| Loss of the ethyl group (-CH₂CH₃) | [M-29]⁺ | Confirms the presence of an ethyl ester. |

| Loss of the ethoxy group (-OCH₂CH₃) | [M-45]⁺ | Indicates the ethoxy portion of the ester. |

| Loss of the entire carboxylate group (-COOCH₂CH₃) | [M-73]⁺ | Cleavage at the C2 position of the piperazine ring. |

| Cleavage of the piperazine ring | Various | Generates a series of smaller ions characteristic of the substituted piperazine core. |

Note: This table represents theoretically predicted fragmentation based on chemical principles. Actual experimental data is required for definitive structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the vibrational modes of a molecule's chemical bonds. Both Infrared (IR) and Raman spectroscopy provide complementary information for functional group identification and structural analysis.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the bonds within the molecule. For this compound, the spectrum would be characterized by absorptions corresponding to its key functional groups.

Characteristic FTIR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1735 | C=O stretch | Ester |

| ~2950-2800 | C-H stretch | Aliphatic (ethyl and methyl groups, piperazine ring) |

| ~1200-1000 | C-O stretch | Ester |

| ~1150-1050 | C-N stretch | Aliphatic amine (piperazine ring) |

Note: The exact positions of these peaks can be influenced by the molecular environment and sample state.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a complementary perspective to FTIR. The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations within the piperazine ring and its substituents. This technique helps to provide a more complete picture of the molecule's vibrational framework.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The chromophores present in this compound, primarily the ester carbonyl group (C=O) and the nitrogen lone pairs, are expected to exhibit weak absorptions (n→π* transitions) in the ultraviolet region. This technique is most often used for quantitative analysis of solutions containing the compound rather than for detailed structural elucidation, as the absorption bands are typically broad and not highly characteristic.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would unequivocally establish the conformation of the piperazine ring (typically a chair conformation) and the relative stereochemistry of its substituents. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding or van der Waals forces.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for assessing the purity of this compound. A typical method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). A UV detector would monitor the elution of the compound. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity determination.

Gas Chromatography (GC): Given its likely volatility, GC is also a suitable method for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used. The compound would be vaporized and carried through the column by an inert gas. Detection is commonly performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS), with the latter providing both separation and structural information.

Both HPLC and GC are invaluable for monitoring the progress of a chemical reaction that synthesizes or modifies this compound, allowing researchers to determine when the reaction is complete.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for its separation and quantification. While specific, validated methods for this exact compound are not extensively published in public literature, a robust analytical method can be developed based on the chromatographic behavior of similar piperazine derivatives and related carboxylate esters.

A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. For this compound, a C18 stationary phase is a suitable choice, providing a nonpolar environment for interaction. The mobile phase typically consists of a mixture of a buffered aqueous solution and an organic modifier, such as acetonitrile or methanol. The buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible ionization and retention of the analyte.

Given the presence of a basic nitrogen atom in the piperazine ring, a slightly acidic to neutral pH is often optimal to achieve sharp peak shapes and prevent tailing. Detection is commonly performed using a UV detector, as the carboxylate group provides some UV absorbance, although it is not a strong chromophore. For more sensitive analyses, or in complex matrices, a mass spectrometer (LC-MS) can be employed as the detector.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 minutes (highly dependent on the exact gradient and system) |

Detailed Research Findings:

In a hypothetical research scenario, the application of the above HPLC method would be multifaceted. During chemical synthesis, HPLC is invaluable for monitoring the progress of the reaction that forms this compound. By taking small aliquots from the reaction mixture at various time points, researchers can track the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Following synthesis and purification, HPLC is employed to determine the purity of the final compound. A high-purity sample should ideally present as a single, sharp peak. The presence of other peaks would indicate impurities, which could be unreacted starting materials, byproducts, or degradation products. The peak area percentage is often used to quantify the purity of the sample. For instance, a purity of >98% is often required for compounds intended for further biological or chemical studies.

Furthermore, due to the chiral center at the 2-position of the piperazine ring, this compound can exist as enantiomers. Chiral HPLC, a specialized form of HPLC, can be used to separate these enantiomers. This typically requires a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. The ability to separate and quantify the individual enantiomers is critical, as they may exhibit different pharmacological or toxicological profiles.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of this compound. 182.160.97 It is particularly useful for quickly checking the purity of fractions during column chromatography, identifying the presence of the compound in a mixture, and determining the appropriate solvent system for a larger-scale separation. 182.160.97

The principle of TLC involves spotting a small amount of the sample onto a stationary phase, which is typically a thin layer of silica gel or alumina coated on a glass or plastic plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases.

For this compound, a silica gel plate is a suitable stationary phase due to the polar nature of the ester and amine functional groups. The choice of the mobile phase is critical for achieving good separation. A mixture of a relatively nonpolar solvent and a more polar solvent is typically used to achieve a suitable retention factor (Rf). The Rf value, defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Typical TLC System Parameters:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane, ethyl acetate) and a polar solvent (e.g., methanol, dichloromethane). A common starting point could be a 7:3 mixture of ethyl acetate (B1210297) and hexane. |

| Visualization | UV light (254 nm) if the compound is UV active, or staining with a suitable reagent such as potassium permanganate or ninhydrin for visualization of the amine group. |

Detailed Research Findings:

In a research context, TLC serves as a preliminary analytical tool. During a chemical synthesis, TLC can be used to visually track the conversion of reactants to products. By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on a TLC plate, a researcher can quickly assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

TLC is also instrumental in the purification of this compound by column chromatography. Before running a column, different solvent systems are tested on TLC plates to find the optimal mobile phase that provides good separation between the desired product and any impurities. The goal is to find a solvent system where the product has an Rf value of approximately 0.3-0.4, and the impurities have significantly different Rf values. During the column chromatography process, the collected fractions are analyzed by TLC to identify which fractions contain the pure product.

Illustrative TLC Results:

| Compound | Mobile Phase (Ethyl Acetate:Hexane, 7:3) | Rf Value | Visualization |

| Starting Material A | Ethyl Acetate:Hexane (7:3) | 0.6 | UV (254 nm) |

| Starting Material B | Ethyl Acetate:Hexane (7:3) | 0.2 | UV (254 nm) |

| This compound | Ethyl Acetate:Hexane (7:3) | 0.4 | Potassium Permanganate Stain |

| Impurity | Ethyl Acetate:Hexane (7:3) | 0.5 | UV (254 nm) |

This table illustrates how TLC can differentiate between the product, starting materials, and impurities based on their different affinities for the stationary and mobile phases, resulting in distinct Rf values.

Computational and Theoretical Investigations of Ethyl 4 Methylpiperazine 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For Ethyl 4-methylpiperazine-2-carboxylate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for the accuracy of the results and would be selected based on the desired balance between computational cost and precision.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. For this compound, the analysis of its FMOs would provide insights into its potential reaction pathways and electronic transitions.

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed spectral bands. A comparison between the calculated and experimental spectra can confirm the molecular structure and provide a detailed understanding of its vibrational properties. Scaling factors are often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model.

Analysis of Atomic Charge Distribution and Intramolecular Charge Transfer

The distribution of electron density within a molecule can be quantified by calculating atomic charges using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This information helps in understanding the electrostatic potential of the molecule, identifying reactive sites, and predicting intermolecular interactions. Furthermore, the analysis can reveal the presence and extent of intramolecular charge transfer (ICT), where electron density is transferred from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. This phenomenon is crucial for understanding the photophysical properties of a molecule, such as its fluorescence and nonlinear optical behavior.

Theoretical Lipophilicity Calculations (e.g., C log P)

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter in drug design and development, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods can be used to predict the lipophilicity of a molecule, with C log P (calculated log P) being a common descriptor. Various algorithms exist for calculating C log P, which are typically based on the fragmentation of the molecule into its constituent atoms or groups and summing their contributions to lipophilicity. For this compound, a theoretical C log P value would provide a preliminary assessment of its potential as a drug candidate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of flexible molecules like this compound. By simulating the molecule over a period of time, typically nanoseconds to microseconds, a trajectory of its atomic positions is generated. Analysis of this trajectory can reveal the preferred conformations of the molecule, the energy barriers between them, and the flexibility of different parts of the structure. This information is crucial for understanding how the molecule might interact with biological targets such as proteins or nucleic acids.

Furthermore, MD simulations can be used to study intermolecular interactions by placing the molecule in a simulated environment, such as a solvent or a lipid bilayer. This allows for the investigation of how the molecule interacts with its surroundings, including the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions. Such studies are essential for understanding the solubility, membrane permeability, and binding affinity of the molecule.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (QSPR) Modeling

While specific Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) models for this compound are not extensively documented in publicly available literature, the principles of these computational methods can be applied to understand how its structural features might influence its biological activity and physicochemical properties. SAR and QSPR studies are foundational in modern drug discovery and materials science, providing insights that guide the design of new molecules with desired characteristics.

SAR explores the relationship between the chemical structure of a molecule and its biological activity. For a compound like this compound, SAR studies would systematically modify its core components—the ethyl ester group, the methyl group on the piperazine (B1678402) nitrogen, and the piperazine ring itself—to observe the resulting changes in a specific biological effect. For instance, in a study of piperazine-2-carboxylic acid derivatives as potential agents for Alzheimer's disease, modifications to the piperazine ring and the carboxylic acid moiety were found to significantly impact inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

QSPR, on the other hand, quantitatively correlates the structural or property-describing features (known as molecular descriptors) of a set of compounds with their physicochemical properties. nih.gov These properties can include boiling point, solubility, and lipophilicity, which are crucial for a compound's behavior in biological systems. For this compound, a QSPR model could predict its properties based on descriptors calculated from its molecular structure.

In a study on arylpiperazine derivatives, several molecular descriptors were identified as being strongly correlated with anti-proliferative activity against prostate cancer cell lines. nih.gov This highlights the types of descriptors that could be relevant in a QSPR model for this compound.

Below is a table summarizing key molecular descriptors and their importance in QSAR/QSPR studies of related piperazine-containing compounds. While this data is not directly for this compound, it illustrates the types of parameters that would be considered in such an analysis.

| Descriptor Type | Specific Descriptor | Associated Activity/Property | Significance in Modeling | Reference |

| 2D Autocorrelation | MATS7c, MATS3e | Anti-proliferative activity | These descriptors relate to the distribution of atomic charges and electronegativities within the molecule, influencing intermolecular interactions. | nih.gov |

| 3D-MoRSE | maxwHBa | Anti-proliferative activity | Encodes 3D information about the molecular structure, particularly related to hydrogen bonding capability. | nih.gov |

| Surface Area | WPSA-3 | Anti-proliferative activity | Weighted polar surface area, which is important for predicting cell permeability and drug transport. | nih.gov |

| Quantum Chemical | HOMO, LUMO | Antidepressant activities | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are related to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | PMI-mag | Antidepressant activities | The principal moment of inertia provides information about the size and shape of the molecule, which is critical for binding to a biological target. |

This table is for illustrative purposes and is based on studies of analogous piperazine derivatives, not this compound itself.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are powerful computational techniques used to identify and optimize potential drug candidates from large libraries of virtual compounds. These methods are particularly valuable when exploring the therapeutic potential of a specific chemical scaffold, such as that of this compound.

In Silico Screening

In silico screening, also known as virtual screening, involves the use of computational methods to screen vast databases of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. A common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The "docking score" is a numerical value that estimates the binding affinity between the ligand and the target.

For a compound like this compound, virtual screening could be employed to identify potential biological targets by docking it against a panel of known protein structures. Conversely, derivatives of this compound could be screened against a specific target to identify molecules with potentially higher potency.

For example, in a study focused on identifying new inhibitors for Poly (ADP-ribose) polymerase-1 (PARP-1), a series of piperazine-substituted naphthoquinone derivatives were evaluated using molecular docking. nih.govacs.org The results, including docking scores, provided insights into their potential inhibitory activity.

The following table presents docking scores for a selection of piperazine derivatives against PARP-1 from a research study, illustrating the type of data generated during an in silico screening campaign.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| Derivative 5 | PARP-1 | -7.17 | nih.gov |

| Derivative 9 | PARP-1 | -7.41 | nih.gov |

| Derivative 13 | PARP-1 | -7.37 | nih.gov |

Note: The data in this table is from a study on different piperazine derivatives and is presented to exemplify the output of in silico screening, not to represent the activity of this compound.

Virtual Ligand Design

Virtual ligand design, or de novo design, involves the computational creation of novel molecular structures with a high predicted affinity for a target binding site. This can be done by either assembling fragments in a stepwise manner or by modifying an existing ligand.

Starting with the scaffold of this compound, virtual ligand design algorithms could be used to suggest modifications that would enhance its binding to a particular target. For example, the software might suggest replacing the methyl group with a larger, more hydrophobic substituent to better fill a pocket in the binding site, or altering the ethyl ester to a different functional group to form a new hydrogen bond.

In a study on piperazine-2-carboxylic acid derivatives, molecular modeling was used to understand the stable binding of these compounds to acetylcholinesterase and butyrylcholinesterase. nih.gov The insights gained from such modeling can guide the rational design of new, more potent inhibitors. nih.gov The process of virtual ligand design is often iterative, involving cycles of design, scoring, and refinement to arrive at a set of promising new chemical entities for synthesis and biological evaluation.

Emerging Trends and Future Perspectives in Ethyl 4 Methylpiperazine 2 Carboxylate Research

Development of Novel and Green Synthetic Methodologies